molecular formula C11H20ClNO2 B2365162 (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride CAS No. 2503155-09-5

(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride

Cat. No.: B2365162
CAS No.: 2503155-09-5
M. Wt: 233.74
InChI Key: AXHRQXFMMQUZDA-KHTMYQNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride” is a bicyclic compound with a carboxylic acid and an amino group . It has a molecular weight of 297.39 . The compound is a powder at room temperature .


Molecular Structure Analysis

The compound has the IUPAC name (1R,8S,9S,10S)-10-((tert-butoxycarbonyl)amino)bicyclo[6.2.0]decane-9-carboxylic acid . Its InChI Code is 1S/C16H27NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10(11)12(13)14(18)19/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19)/t10-,11+,12-,13-/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 297.39 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Conformationally Constrained ACPD Analogues : Research explored the synthesis of 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids, analogous to the compound . These compounds were synthesized starting from Weiss diketone and involved several steps, including reduction, oxidation, and hydrolysis processes (Ezquerra et al., 1995).
  • Bicyclic Ketoacid Synthesis : Another study detailed the conversion of certain compounds to bicyclic ketoacids, which is relevant for understanding the chemical pathways and transformations related to the compound of interest (Hasegawa et al., 1993).

Pharmaceutical and Biological Applications

  • Enantioselective Synthesis for Pharmaceutical Applications : The enantioselective synthesis of related compounds, such as 2-azabicyclo[3.3.1]nonane-9-carboxylic acid, was achieved, demonstrating potential pharmaceutical applications due to the stereochemical control in synthesis (Garrido et al., 2013).
  • Conformationally Constrained Dipeptide Surrogates : Research into the synthesis of conformationally constrained dipeptide surrogates, such as 4-aryl indolizidin-9-one amino acids, contributes to understanding the bioactive conformation and applications of these compounds in studying peptides (Cluzeau & Lubell, 2004).

Chemical Transformations and Derivatives

  • Cyclization Processes : Studies on cyclization processes, such as the synthesis of 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, are relevant for understanding the chemical behavior and potential derivatives of the compound (Wilamowski et al., 1995).
  • Solvation and Ion Pair Studies : Research on solvation free energies for similar compounds, like 1α-amino-8aβ-methylbicyclo[4.4.0]decane-7α-carboxylic acid, provides insight into the thermodynamic behavior and potential for forming ion pairs, important for biological applications (Beeson & Dix, 1993).

Transport and Biological Systems

  • Transport Applications in Biological Systems : The synthesis and comparison of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with existing amino acids for specificity to membrane transport systems in cells illustrate potential biological applications (Christensen et al., 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

(1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c12-10-8-6-4-2-1-3-5-7(8)9(10)11(13)14;/h7-10H,1-6,12H2,(H,13,14);1H/t7-,8+,9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHRQXFMMQUZDA-KHTMYQNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(C2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2[C@H](CC1)[C@@H]([C@H]2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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